HKOH-1r

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

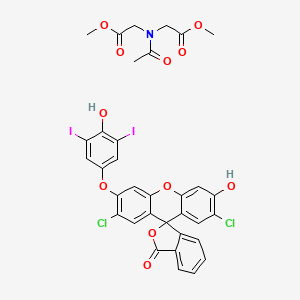

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one;methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H12Cl2I2O6.C8H13NO5/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26;1-6(10)9(4-7(11)13-2)5-8(12)14-3/h1-10,31-32H;4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPOZCLVPZPUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)OC)CC(=O)OC.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25Cl2I2NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HKOH-1r: A Technical Guide to its Mechanism of Action and Application as a Hydroxyl Radical Probe

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of HKOH-1r, a fluorescent probe designed for the specific detection of hydroxyl radicals (•OH) in cellular environments. It covers the core mechanism of action, key performance data, and detailed protocols for its application in cell-based assays.

Introduction

The hydroxyl radical (•OH) is the most reactive and one of the most damaging reactive oxygen species (ROS) generated during aerobic metabolism and in response to environmental stressors.[1][2] Due to its extremely short half-life and high reactivity, detecting and quantifying •OH in living systems is technically challenging. This compound is a highly sensitive and selective fluorescent probe developed to address this need. It is a derivative of the HKOH-1 probe, specifically engineered for enhanced cellular uptake and retention, making it a valuable tool for investigating the role of •OH in various physiological and pathological processes.[1][2]

Core Mechanism of Action

The detection mechanism of this compound is based on a specific chemical reaction with the hydroxyl radical, which transforms the probe from a non-fluorescent state to a highly fluorescent state. This "off-on" response provides a high signal-to-noise ratio for sensitive detection.

The core of the probe is a fluorophore whose fluorescence is initially quenched. One report suggests the presence of a diiodophenol group that acts as a quencher.[1] This group also provides steric hindrance that prevents the probe from reacting with other, less reactive oxidants, thereby ensuring high selectivity for the hydroxyl radical. Upon reaction with the highly reactive •OH, this quenching group is cleaved, leading to the formation of a larger π-conjugated system. This structural change restores the molecule's fluorescence, emitting a bright green signal that can be quantified.

Caption: Reaction mechanism of the this compound fluorescent probe.

Data Presentation

This compound exhibits photophysical properties ideal for cell imaging applications, including excitation and emission in the visible spectrum, which minimizes cellular autofluorescence and phototoxicity.

Photophysical and Performance Characteristics

| Property | Value | Reference |

| Excitation Maximum (λex) | ~500 nm | |

| Emission Maximum (λem) | ~520 nm | |

| Signal Response | Green Fluorescence | |

| Selectivity | High for •OH over other ROS |

Specificity Profile

This compound demonstrates superior selectivity for hydroxyl radicals over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS).

| Species | Reactivity with this compound |

| Hydroxyl Radical (•OH) | High |

| Superoxide (O₂⁻) | Negligible |

| Hydrogen Peroxide (H₂O₂) | Negligible |

| Hypochlorite (OCl⁻) | Negligible |

| Peroxynitrite (ONOO⁻) | Negligible |

| Nitric Oxide (NO) | Negligible |

| Singlet Oxygen (¹O₂) | Negligible |

Note: This table is a qualitative summary based on descriptions of "superior selectivity." Quantitative fold-change data from the primary literature was not accessible.

Experimental Protocols

The following are detailed protocols for the application of this compound in detecting intracellular hydroxyl radicals using fluorescence microscopy and flow cytometry.

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 135 µL of anhydrous DMSO.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution into a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM). The optimal concentration may vary by cell type and experimental conditions.

Protocol for Staining Adherent Cells

-

Cell Culture: Plate adherent cells on sterile coverslips or in a multi-well imaging plate and culture until they reach the desired confluency.

-

Remove Medium: Aspirate the cell culture medium.

-

Wash: Wash the cells once with warm PBS.

-

Staining: Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

-

Induce •OH Production (Optional): If studying induced oxidative stress, add the stimulus (e.g., Fenton reagents, UV irradiation) during or after the probe incubation period according to the specific experimental design.

-

Wash: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~500 nm, Emission: ~520 nm).

Protocol for Staining Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension at 400 x g for 4 minutes to pellet the cells.

-

Wash: Discard the supernatant and resuspend the cell pellet in warm PBS. Repeat the centrifugation and wash step once more.

-

Resuspend: Resuspend the cells in serum-free medium or PBS to a density of approximately 1x10⁶ cells/mL.

-

Staining: Add an equal volume of 2X this compound working solution to the cell suspension (for a final concentration of 1X). Incubate for 20-60 minutes at 37°C, protected from light.

-

Induce •OH Production (Optional): Add stimulus as required by the experimental design.

-

Wash: Centrifuge the cells at 400 x g for 4 minutes, discard the supernatant, and resuspend the pellet in 1 mL of fresh PBS.

-

Analysis: Analyze the stained cells immediately by flow cytometry (typically using the FITC or equivalent channel) or by fluorescence microscopy after mounting the cells on a slide.

Caption: General workflow for intracellular hydroxyl radical detection.

Associated Signaling Pathway

This compound is a tool used to measure the output of signaling pathways that generate hydroxyl radicals. One such application is monitoring the cellular response to UV irradiation. UV light can induce the formation of ROS, including •OH, through interactions with endogenous photosensitizers and by activating specific signaling cascades that lead to mitochondrial dysfunction or activation of NADPH oxidases.

Caption: Simplified pathway of UV-induced hydroxyl radical generation.

References

HKOH-1r: A Technical Guide to its Synthesis, Chemical Properties, and Application in Hydroxyl Radical Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOH-1r is a specialized fluorescent probe designed for the highly sensitive and selective detection of hydroxyl radicals (•OH) within living cells. It is a derivative of its parent compound, HKOH-1, engineered for enhanced cellular uptake and retention, making it a valuable tool for studying oxidative stress and related cellular processes. The hydroxyl radical is one of the most reactive and damaging reactive oxygen species (ROS), implicated in a wide array of physiological and pathological conditions. The ability to accurately detect and quantify endogenous •OH is crucial for understanding its role in disease and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and experimental applications of this compound.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for HKOH-1 and its derivatization to this compound is not explicitly detailed in publicly available literature, the general approach for creating such fluorescent probes involves the synthesis of a diiodophenol-fluorescein conjugate. The "r" designation in this compound signifies a modification aimed at improving cellular retention. This is often achieved by introducing functional groups that promote intracellular accumulation, such as through esterification to create a more lipophilic molecule that can be trapped inside the cell after hydrolysis by intracellular esterases.

Chemical and Spectral Properties

The chemical properties of this compound are closely related to its parent compound, HKOH-1. The core structure is based on fluorescein, a well-characterized fluorophore.

| Property | Value | Reference |

| Maximum Excitation Wavelength | ~500 nm | [1] |

| Maximum Emission Wavelength | ~520 nm | [1] |

| Color of Fluorescence | Green | [1] |

| Reactive Species Detected | Hydroxyl Radical (•OH) | [2][3] |

| Key Feature of this compound | Enhanced cellular uptake and retention |

Mechanism of Action

The detection of hydroxyl radicals by this compound is based on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent or weakly fluorescent. Upon reaction with a hydroxyl radical, a chemical transformation occurs in the probe molecule, leading to the generation of a highly fluorescent product. This direct relationship between the presence of •OH and the fluorescent signal allows for the specific detection and quantification of this highly reactive species.

References

HKOH-1r: An In-Depth Technical Guide for the In Situ Detection of Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Its transient nature and high reactivity pose significant challenges for its accurate in situ detection. This technical guide provides a comprehensive overview of HKOH-1r, a fluorescent probe specifically engineered for the sensitive and selective detection of hydroxyl radicals in living cells. This document details the probe's mechanism of action, performance characteristics, and provides explicit experimental protocols for its application in confocal microscopy and flow cytometry. The synthesis of this compound is also outlined. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of oxidative stress and related cellular phenomena.

Introduction

The hydroxyl radical is a potent oxidizing agent that can indiscriminately damage cellular macromolecules, including lipids, proteins, and nucleic acids. This damage is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the ability to accurately detect and quantify hydroxyl radicals within cellular environments is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutic interventions.

This compound is a second-generation fluorescent probe designed for enhanced cellular uptake and retention, making it a superior tool for in situ hydroxyl radical detection compared to its predecessor, HKOH-1.[1][2][3] It exhibits a robust and specific fluorescent response to hydroxyl radicals, enabling researchers to visualize and quantify their production in living cells using common laboratory techniques such as confocal microscopy and flow cytometry.[1][2]

Probe Characteristics and Performance

This compound has been demonstrated to be a highly sensitive and selective fluorescent probe for the detection of hydroxyl radicals. Key performance metrics are summarized in the tables below.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Maximum Excitation (Ex) | 500 |

| Maximum Emission (Em) | 520 |

Data sourced from commercial suppliers.

Table 2: Performance Characteristics of this compound

| Parameter | Value | Reference |

| Quantum Yield (Φ) | Data not available in searched literature | |

| Limit of Detection (LOD) | Data not available in searched literature | |

| Selectivity | High selectivity for •OH over other ROS (O₂⁻, H₂O₂, ¹O₂, NO•, ONOO⁻, HClO) | |

| Cellular Uptake | Designed for enhanced cellular uptake and retention |

Synthesis of this compound

The synthesis of this compound involves the preparation of a diiodophenol-fluorescein backbone. A key precursor, 3-(3,5-diiodo-4-hydroxyphenoxy)phenol, is synthesized from 2,4,6-triiodophenol. This intermediate is then further functionalized to yield the final this compound probe.

Simplified synthetic pathway of this compound.

Mechanism of Hydroxyl Radical Detection

The detection mechanism of this compound is based on a specific chemical reaction with hydroxyl radicals. The non-fluorescent this compound molecule undergoes an irreversible oxidation reaction upon interaction with •OH. This reaction results in the formation of a highly fluorescent product, leading to a significant "turn-on" fluorescent signal. The steric hindrance provided by the two iodine atoms on the phenolic ring is believed to prevent reactions with other, bulkier reactive oxygen species, thus ensuring the probe's high selectivity for hydroxyl radicals.

Mechanism of this compound activation by hydroxyl radicals.

Experimental Protocols

The following are detailed protocols for the in situ detection of hydroxyl radicals in living cells using this compound.

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 107 µL of anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

In Situ Detection of Hydroxyl Radicals by Confocal Microscopy

This protocol is suitable for adherent cells.

Confocal microscopy workflow for hydroxyl radical detection.

In Situ Detection of Hydroxyl Radicals by Flow Cytometry

This protocol is suitable for suspension cells.

Flow cytometry workflow for hydroxyl radical detection.

Applications

This compound has been successfully employed to monitor the generation of endogenous hydroxyl radicals in various cell lines. For instance, it has been used to visualize the increase in •OH production in HeLa cells following UV light irradiation. Its enhanced cellular retention makes it particularly suitable for long-term imaging experiments and for quantifying hydroxyl radical levels by flow cytometry.

Conclusion

This compound is a valuable tool for the in situ detection of hydroxyl radicals in living cells. Its high sensitivity, selectivity, and improved cellular retention make it a robust probe for a variety of applications in oxidative stress research. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to a better understanding of the roles of hydroxyl radicals in health and disease.

References

An In-depth Technical Guide to the Cellular Uptake and Retention of the HKOH-1r Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular uptake and retention characteristics of the HKOH-1r probe, a fluorescent tool designed for the enhanced detection of endogenous hydroxyl radicals (•OH) in living cells. The information presented herein is curated from primary research to assist in the effective application of this probe in cellular imaging and analysis.

Introduction to the this compound Probe

The this compound probe is a modification of its parent compound, HKOH-1, engineered for superior cellular uptake and retention.[1][2][3][4] This enhancement allows for more robust and stable detection of hydroxyl radicals, one of the most reactive and detrimental reactive oxygen species (ROS), within cellular environments.[1] The probe's fluorescence upon interaction with •OH enables researchers to monitor oxidative stress in real-time using techniques such as confocal microscopy and flow cytometry.

Quantitative Analysis of Cellular Uptake and Retention

While the primary literature emphasizes the improved uptake and retention of this compound, specific quantitative data from comparative studies remains limited in publicly available resources. The design of this compound was intentionally focused on improving these cellular interaction properties. Further quantitative analysis would be beneficial to delineate the precise efficiencies across various cell lines and experimental conditions.

Table 1: Cellular Staining Parameters for this compound Probe

| Parameter | Recommendation |

| Cell Types Used | HeLa, RAW 264.7 |

| Working Concentration | 1-10 µM |

| Incubation Time | 5-30 minutes at room temperature |

| Vehicle | Anhydrous DMSO (for stock), serum-free cell culture medium or PBS (for working solution) |

Experimental Protocols

The following are detailed methodologies for the application of the this compound probe in cellular analysis, based on established protocols for similar fluorescent probes.

Preparation of this compound Working Solution

-

Stock Solution Preparation: To create a 10 mM stock solution, dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO. It is recommended to aliquot and store the stock solution at -20°C or -80°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to achieve the desired working concentration (typically between 1-10 µM). The optimal concentration may vary depending on the cell type and experimental design.

Staining Protocol for Adherent Cells (for Confocal Microscopy)

-

Cell Seeding: Plate adherent cells on sterile glass-bottom dishes or coverslips and culture until they reach the desired confluence.

-

Cell Washing: Gently wash the cells twice with warm PBS to remove any residual serum and media.

-

Probe Incubation: Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: After incubation, wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium or add fresh imaging buffer to the dish. Proceed with imaging using a confocal microscope.

Staining Protocol for Suspension Cells (for Flow Cytometry)

-

Cell Preparation: Harvest suspension cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

-

Probe Incubation: Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh buffer and repeat the wash step twice.

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

-

Analysis: Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescence emission of the this compound probe.

Visualization of Experimental Workflows and Pathways

Signaling Pathway of this compound Action

The this compound probe is designed to react with endogenous hydroxyl radicals, leading to a fluorescent signal. The generation of these radicals can be induced by various cellular stimuli.

Caption: this compound probe mechanism of action.

Experimental Workflow for Cellular Uptake Analysis

The general workflow for assessing the cellular uptake of the this compound probe involves cell preparation, probe incubation, and subsequent analysis via microscopy or flow cytometry.

Caption: General experimental workflow for this compound.

Logical Relationship for Data Interpretation

The interpretation of data from this compound experiments relies on the correlation between fluorescence intensity and the intracellular concentration of hydroxyl radicals.

Caption: Logical flow for interpreting this compound data.

References

Illuminating the Invisible: A Technical Guide to HKOH-1r for Hydroxyl Radical Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe HKOH-1r, a powerful tool for the detection of the highly reactive and damaging hydroxyl radical (•OH) in cellular systems. This document details the probe's spectral properties, outlines experimental protocols for its use, and visualizes the key signaling pathway involved in hydroxyl radical generation.

Core Photophysical Properties of this compound

This compound is a highly sensitive and selective fluorescent probe designed for robust performance in detecting endogenous hydroxyl radicals within living cells. Its application is particularly prominent in advanced imaging techniques such as confocal microscopy and flow cytometry. The key photophysical parameters of this compound are summarized in the table below. Upon reaction with hydroxyl radicals, this compound exhibits a distinct spectral shift, enabling clear and quantifiable detection of this reactive oxygen species (ROS).

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 500 nm | [1] |

| Maximum Emission Wavelength (λem) | 520 nm | [1] |

| Quantum Yield (Φ) | Data not available in the searched literature. | |

| Molar Extinction Coefficient (ε) | Data not available in the searched literature. |

Note: While specific values for the quantum yield and molar extinction coefficient were not found in the available literature, the probe is characterized as highly sensitive, indicating a significant fluorescence enhancement upon reaction with hydroxyl radicals.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and application of this compound for the detection of hydroxyl radicals in a cellular context.

Preparation of this compound Working Solution

Objective: To prepare a working solution of this compound for cell staining.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare a stock solution of this compound by dissolving it in anhydrous DMSO. The concentration of the stock solution can be prepared as needed, for example, 10 mM.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the low micromolar range) using a serum-free cell culture medium or PBS. The final concentration should be optimized for the specific cell type and experimental conditions.

Measurement of Excitation and Emission Spectra

Objective: To determine the fluorescence excitation and emission spectra of the reaction product of this compound with hydroxyl radicals.

Materials:

-

This compound working solution

-

A source of hydroxyl radicals (e.g., Fenton's reagent: H₂O₂ and a ferrous salt like FeSO₄)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

To a quartz cuvette, add the this compound working solution.

-

Initiate the generation of hydroxyl radicals by adding Fenton's reagent to the cuvette.

-

Immediately place the cuvette in the fluorometer.

-

To measure the emission spectrum:

-

Set the excitation monochromator to the maximum excitation wavelength of the reaction product (around 500 nm).

-

Scan a range of emission wavelengths (e.g., 510 nm to 650 nm) and record the fluorescence intensity.

-

-

To measure the excitation spectrum:

-

Set the emission monochromator to the maximum emission wavelength of the reaction product (around 520 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 510 nm) and record the fluorescence intensity.

-

-

The resulting spectra will show the optimal excitation and emission wavelengths for the this compound-hydroxyl radical adduct.

Cellular Signaling Pathway: Hydroxyl Radical Generation

The primary mechanism for the generation of hydroxyl radicals in a biological context is the Fenton reaction.[2][3] This reaction is a key signaling pathway in oxidative stress and is what this compound is designed to detect.

The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺), which are often present in the cellular labile iron pool.[4] This reaction produces hydroxyl radicals, which can then go on to react with various cellular components, including the this compound probe.

References

HKOH-1r Probe: An In-depth Technical Guide for Studying Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the HKOH-1r fluorescent probe, a valuable tool for the investigation of oxidative stress, with a specific focus on the detection of hydroxyl radicals (·OH). The information compiled herein is intended to equip researchers with the necessary technical details to effectively utilize this probe in their studies.

Introduction to this compound

This compound is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals in living cells. The hydroxyl radical is one of the most reactive and damaging reactive oxygen species (ROS), implicated in a wide array of physiological and pathological processes. The ability to accurately detect and quantify ·OH is crucial for understanding its role in cellular signaling, disease pathogenesis, and for the development of novel therapeutics targeting oxidative stress. This compound offers a robust method for monitoring ·OH generation via confocal microscopy and flow cytometry.

Physicochemical and Spectroscopic Properties

The this compound probe possesses specific chemical and spectral characteristics that are fundamental to its application in detecting hydroxyl radicals.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₂₅Cl₂I₂NO₁₁ | [1] |

| Molecular Weight | 948.28 g/mol | [1] |

| Excitation Maximum (λex) | ~500 nm | [2] |

| Emission Maximum (λem) | ~520 nm | [2] |

| Appearance | Solid |

Mechanism of Action

The detection of hydroxyl radicals by this compound is based on a specific chemical reaction that results in a significant increase in fluorescence. While the precise structure of this compound is not publicly disclosed in the reviewed literature, the general mechanism for similar probes involves the interaction of the highly reactive hydroxyl radical with a non-fluorescent probe molecule, leading to a structural transformation that yields a highly fluorescent product. This "turn-on" fluorescence response allows for the sensitive detection of ·OH. For a related probe, HKOH-1, the reaction with ·OH leads to the formation of a larger π-conjugated system, which is responsible for the fluorescence emission.

References

HKOH-1r: A Technical Guide for Probing Cellular Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including apoptosis, inflammation, and neurodegenerative diseases.[1][2] Its extremely short lifetime and high reactivity make its direct detection in living cells a significant challenge. HKOH-1r is a specialized fluorescent probe designed to address this challenge, offering a robust tool for researchers to investigate the role of hydroxyl radicals in cellular biology.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, photophysical properties, and detailed protocols for its application in confocal microscopy and flow cytometry.

This compound: Mechanism and Properties

This compound is a derivative of the fluorescent probe HKOH-1, specifically engineered for enhanced cellular uptake and retention.[1] The probe is designed to be essentially non-fluorescent in its native state. Upon reaction with hydroxyl radicals, this compound undergoes a chemical transformation that results in a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio for sensitive detection.

Photophysical Properties

The parent compound, HKOH-1, exhibits a maximum excitation wavelength of 500 nm and a maximum emission wavelength at 520 nm, resulting in a green fluorescence. This compound is expected to have similar spectral characteristics.

| Property | Value |

| Excitation Maximum (λex) | ~500 nm |

| Emission Maximum (λem) | ~520 nm |

| Quantum Yield (ΦF) | Data not explicitly available for this compound. The parent compound, HKOH-1, is described as highly sensitive, implying a significant fluorescence enhancement upon reaction with •OH. |

| Limit of Detection | The parent compound, HKOH-1, has demonstrated high sensitivity for •OH detection.[1] |

Selectivity

HKOH-1 has demonstrated superior selectivity for hydroxyl radicals over other common reactive oxygen and nitrogen species (ROS/RNS).[1] This high specificity is crucial for accurately attributing the fluorescent signal to the presence of •OH within the complex cellular environment.

| Reactive Species | Response relative to •OH |

| Superoxide (O₂⁻) | Minimal |

| Hydrogen peroxide (H₂O₂) | Minimal |

| Peroxynitrite (ONOO⁻) | Minimal |

| Hypochlorite (OCl⁻) | Minimal |

| Nitric oxide (NO) | Minimal |

Experimental Protocols

The following are detailed protocols for the application of this compound in cellular biology research.

Live-Cell Imaging with Confocal Microscopy

This protocol outlines the steps for visualizing endogenous hydroxyl radical production in living cells using this compound and a confocal microscope.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (serum-free for loading, can be replaced with complete medium for imaging)

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Confocal microscope with appropriate laser lines (e.g., 488 nm) and detectors.

Methodology:

-

Cell Preparation:

-

Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

-

On the day of the experiment, remove the culture medium.

-

-

Probe Loading:

-

Prepare a working solution of this compound in serum-free cell culture medium or PBS. A final concentration of 1-10 µM is a good starting point, but should be optimized for your cell type and experimental conditions.

-

Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, gently wash the cells two to three times with warm PBS or serum-free medium to remove any excess probe.

-

-

Induction of Oxidative Stress (Optional):

-

If studying the cellular response to a specific stimulus, replace the wash buffer with fresh, pre-warmed complete medium containing the desired treatment (e.g., UV irradiation, chemical inducers).

-

-

Imaging:

-

Immediately place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Excite the probe using a 488 nm laser and collect the emission between 500 nm and 550 nm.

-

Acquire images at desired time points to monitor changes in fluorescence intensity.

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around individual cells or subcellular compartments.

-

Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative increase in hydroxyl radical production.

Experimental Workflow for Confocal Microscopy

Caption: Workflow for detecting hydroxyl radicals using this compound with confocal microscopy.

Flow Cytometry Analysis

This protocol provides a method for quantifying hydroxyl radical levels in a cell population using this compound and flow cytometry.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (serum-free for loading)

-

Phosphate-buffered saline (PBS)

-

Cells of interest in suspension

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters (e.g., FITC channel).

Methodology:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.

-

-

Probe Loading:

-

Add this compound to the cell suspension to a final concentration of 1-10 µM.

-

Incubate the cells for 5-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Centrifuge the cell suspension at 400 x g for 4 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Induction of Oxidative Stress (Optional):

-

Resuspend the cells in fresh medium and add the desired stimulus to induce hydroxyl radical production. Incubate for the appropriate duration.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in cold PBS.

-

Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence signal in the green channel (typically around 520-530 nm).

-

Collect data from a sufficient number of events (e.g., 10,000-20,000 cells per sample).

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the geometric mean fluorescence intensity (gMFI) of the gated population for each sample.

-

Compare the gMFI of treated samples to control samples to quantify the change in hydroxyl radical levels.

Experimental Workflow for Flow Cytometry

Caption: Workflow for quantifying hydroxyl radicals using this compound with flow cytometry.

Cellular Pathways and Processes Investigable with this compound

The generation of hydroxyl radicals is a key event in numerous cellular signaling pathways and stress responses. This compound can be a valuable tool to investigate these processes.

Apoptosis

Hydroxyl radicals are known to be involved in the initiation and execution of apoptosis, or programmed cell death. They can cause damage to mitochondria, leading to the release of cytochrome c and the activation of caspases. This compound can be used to monitor the generation of •OH in real-time during the induction of apoptosis by various stimuli.

Simplified Apoptosis Pathway Involving Hydroxyl Radicals

Caption: Role of hydroxyl radicals in the intrinsic apoptosis pathway.

Inflammation

Inflammatory responses often involve the production of ROS, including hydroxyl radicals, by immune cells such as macrophages and neutrophils. These radicals play a role in pathogen killing but can also contribute to tissue damage in chronic inflammatory conditions. This compound can be used to study •OH production by immune cells in response to inflammatory stimuli.

Inflammatory Response and Hydroxyl Radical Production

Caption: Generation of hydroxyl radicals during an inflammatory response.

Conclusion

This compound is a highly valuable tool for the sensitive and selective detection of endogenous hydroxyl radicals in living cells. Its applicability in both high-resolution microscopy and high-throughput flow cytometry makes it a versatile probe for a wide range of research applications. By enabling the direct visualization and quantification of this highly reactive species, this compound provides researchers with a powerful means to unravel the complex roles of hydroxyl radicals in health and disease.

References

Initial Characterization of HKOH-1r in Live Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKOH-1r is a specialized fluorescent probe designed for the sensitive and selective detection of endogenous hydroxyl radicals (•OH) within living cells. As a derivative of the HKOH-1 probe, this compound exhibits enhanced cellular uptake and retention, making it a valuable tool for investigating the role of the highly reactive and damaging hydroxyl radical in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the initial characterization of this compound in live cells, including detailed experimental protocols, quantitative data summarization, and visualization of relevant signaling pathways.

Introduction to this compound

The hydroxyl radical is one of the most potent reactive oxygen species (ROS), implicated in a wide array of cellular processes ranging from signaling to oxidative stress-induced damage.[1][3] The transient nature and high reactivity of •OH make its direct detection challenging. This compound is a green fluorescent probe that addresses this challenge by providing a sensitive means to detect •OH in real-time within a cellular context.[4] It operates with a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of 520 nm. This guide outlines the essential steps for the initial characterization of this compound in a live cell context, a critical step before its application in experimental studies.

Quantitative Data Summary

The following tables provide a representative summary of the key quantitative parameters for this compound, essential for its effective application in live-cell imaging and analysis.

Table 1: Spectral Properties of this compound

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~500 nm | |

| Maximum Emission Wavelength (λem) | ~520 nm | |

| Color of Fluorescence | Green |

Table 2: Recommended Working Conditions for this compound

| Parameter | Recommended Range | Reference |

| Stock Solution Concentration (in DMSO) | 10 mM | |

| Working Solution Concentration | 1-10 µM | |

| Incubation Time with Cells | 5-30 minutes |

Experimental Protocols

Detailed methodologies for the initial characterization of this compound in live cells are provided below. These protocols are foundational for validating the probe's performance and ensuring reliable experimental outcomes.

Cytotoxicity Assessment of this compound

Objective: To determine the concentration range at which this compound can be used without inducing significant toxicity to the cells, thereby ensuring that observed effects are due to the experimental conditions and not the probe itself.

Methodology: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa or RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells with this compound for a period relevant to the planned imaging experiments (e.g., 1-4 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the IC50 value.

Cellular Uptake and Localization of this compound

Objective: To determine the efficiency and subcellular localization of this compound within live cells.

Methodology: Confocal Microscopy

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

Probe Loading: Incubate the cells with 5 µM this compound in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with pre-warmed PBS to remove excess probe.

-

Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus).

-

Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for this compound and any co-stains.

-

Analysis: Analyze the images to assess the intracellular distribution of this compound fluorescence.

In-Cell Validation of Hydroxyl Radical Detection

Objective: To confirm that the fluorescence of this compound increases in response to an increase in intracellular hydroxyl radical levels.

Methodology: Induced Oxidative Stress and Fluorescence Imaging

-

Cell Preparation: Plate and load cells with this compound as described in the cellular uptake protocol.

-

Induction of Hydroxyl Radicals: Treat the cells with a known inducer of hydroxyl radicals. Examples include:

-

UV Irradiation: Expose cells to UV light to induce •OH generation.

-

Fenton Reaction: Treat cells with a combination of a transition metal (e.g., Fe²⁺) and hydrogen peroxide (H₂O₂).

-

-

Control Groups: Include a control group of cells loaded with this compound but not subjected to the oxidative stress stimulus, and a group pre-treated with an antioxidant (e.g., N-acetylcysteine) before the stimulus.

-

Live-Cell Imaging: Acquire fluorescence images before and after the induction of oxidative stress at multiple time points to monitor the change in this compound fluorescence intensity.

-

Quantitative Analysis: Measure the mean fluorescence intensity of individual cells or cell populations over time using image analysis software. A significant increase in fluorescence upon stimulation, which is attenuated by antioxidants, validates the probe's response to hydroxyl radicals. This can also be quantified using flow cytometry.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound can be a critical investigative tool.

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including apoptosis and inflammation. Reactive oxygen species, including hydroxyl radicals, are known to activate the MAPK cascade, often through the activation of upstream kinases like Apoptosis Signal-regulating Kinase 1 (ASK1). A probe such as this compound can be instrumental in elucidating the kinetics and localization of hydroxyl radical production in response to specific stimuli and correlating this with the downstream activation of the MAPK pathway.

Conclusion

This compound is a promising tool for the investigation of hydroxyl radical biology in living cells. Its enhanced cellular retention and sensitive fluorescent response make it suitable for a range of applications in cell biology and drug development. Proper initial characterization, as outlined in this guide, is paramount for the successful application of this probe in unraveling the complex roles of hydroxyl radicals in cellular health and disease.

References

- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Oxidative stress and radical-induced signalling - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

HKOH-1r: Application Notes and Protocols for Live-Cell Imaging of Hydroxyl Radicals

Introduction

The hydroxyl radical (•OH) is one of the most reactive and damaging reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, including cellular signaling, inflammation, neurodegenerative diseases, and cancer.[1][2] Due to its extremely high reactivity and short lifetime, detecting and quantifying endogenous •OH in living systems has been a significant challenge.[1][2] HKOH-1r is a highly sensitive and selective fluorescent probe specifically designed for the detection of •OH in live cells.[3] As a derivative of HKOH-1, this compound features modifications for improved cellular uptake and retention, making it a robust tool for assessing •OH levels via confocal microscopy and flow cytometry. This document provides detailed protocols for the use of this compound in live-cell imaging applications.

Product Information and Data Presentation

This compound is a green fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with hydroxyl radicals. Its photophysical properties and handling information are summarized below.

| Property | Value | Reference |

| Target Analyte | Hydroxyl Radical (•OH) | |

| Appearance | Solid | |

| Excitation Maximum (Ex) | ~500 nm | |

| Emission Maximum (Em) | ~520 nm | |

| Fluorescence Color | Green | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Stock Solution Conc. | 10 mM | |

| Working Conc. Range | 1 - 10 µM | |

| Storage Conditions | Stock solution at -20°C for 1 month or -80°C for 6 months. Protect from light. |

Signaling Pathway: Detection of •OH Generated by the Fenton Reaction

A major pathway for the generation of hydroxyl radicals in biological systems is the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the decomposition of hydrogen peroxide (H₂O₂) into a hydroxyl radical and a hydroxide ion. This process is a key contributor to oxidative stress when cellular iron and H₂O₂ levels are dysregulated. This compound provides a direct method to visualize this specific ROS species.

Experimental Protocols

Reagent Preparation

a. This compound Stock Solution (10 mM)

-

Prepare the stock solution by dissolving 1 mg of this compound powder in 107 µL of high-quality, anhydrous DMSO.

-

Vortex briefly until the solid is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

b. This compound Working Solution (1-10 µM)

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration (typically between 1-10 µM) in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

-

Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. Start with 5 µM as a preliminary concentration.

-

-

Use the working solution immediately. Do not store diluted solutions.

Protocol for Live-Cell Imaging with Confocal Microscopy

This protocol is suitable for detecting endogenous or induced •OH in both adherent and suspension cells.

a. Cell Preparation

-

Adherent Cells: Seed cells on sterile glass-bottom dishes or coverslips suitable for microscopy. Culture until they reach the desired confluency (typically 60-80%).

-

Suspension Cells: Culture cells to the desired density. On the day of the experiment, centrifuge the cells and resuspend them in fresh medium.

b. Staining Procedure

-

Remove the culture medium from the cells.

-

(Optional) If using an inducing agent to stimulate •OH production (e.g., UV irradiation, Fenton's reagent), treat the cells according to your specific experimental design before or during probe loading.

-

Add the freshly prepared this compound working solution to the cells.

-

Incubate at room temperature or 37°C for 5-30 minutes, protected from light. Incubation time should be optimized.

-

Remove the staining solution and wash the cells twice with warm serum-free medium or PBS to remove excess probe.

-

Add fresh imaging buffer (e.g., serum-free medium or HBSS) to the cells.

c. Image Acquisition

-

Place the sample on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Locate the cells using brightfield or DIC optics.

-

Set the imaging parameters for the green fluorescence channel.

-

Excitation: ~500 nm (e.g., 488 nm or 514 nm laser line).

-

Emission: Collect emission between 510 nm and 550 nm.

-

-

Adjust laser power and detector gain to minimize phototoxicity and photobleaching while ensuring an adequate signal-to-noise ratio.

-

Acquire images. For time-lapse experiments, define the intervals and total duration of imaging.

Protocol for Flow Cytometry Analysis

This protocol allows for the quantification of •OH levels in a population of cells.

a. Cell Preparation

-

Prepare a single-cell suspension with a concentration of approximately 1 x 10⁶ cells/mL.

-

For adherent cells, detach them using a gentle method (e.g., Accutase or brief trypsinization) and neutralize any enzymes.

-

Wash the cells once with PBS by centrifuging at 400 x g for 3-4 minutes and resuspending the pellet.

b. Staining Procedure

-

(Optional) Treat cells with your stimulus of interest to induce •OH production. Include appropriate positive and negative controls.

-

Add 1 mL of the this compound working solution to the cell suspension.

-

Incubate at room temperature for 5-30 minutes, protected from light.

-

Centrifuge the cells at 400 x g for 4 minutes at 4°C and discard the supernatant.

-

Wash the cell pellet twice by resuspending in 1 mL of cold PBS and repeating the centrifugation step.

-

Resuspend the final cell pellet in a suitable volume of FACS buffer (e.g., PBS with 1-2% FBS) for analysis.

c. Data Acquisition

-

Analyze the samples on a flow cytometer.

-

Use the 488 nm laser for excitation and detect the emission signal in the green channel (e.g., FITC or GFP channel, typically around 530/30 nm).

-

Gate the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.

-

Record the fluorescence intensity for at least 10,000 events per sample.

-

Data can be analyzed by comparing the mean or median fluorescence intensity of treated samples to control samples.

References

- 1. Hydroxyl radical generations form the physiologically relevant Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for HKOH-1r in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOH-1r is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (•OH) in living cells. As a derivative of HKOH-1, this compound is engineered for enhanced cellular uptake and retention, making it a robust tool for cellular imaging applications. The hydroxyl radical is one of the most reactive and damaging reactive oxygen species (ROS), playing a critical role in numerous physiological and pathological processes, including cell signaling, apoptosis, and oxidative stress-related diseases. The ability to accurately detect and quantify •OH in real-time within cellular compartments is crucial for advancing our understanding of these processes and for the development of novel therapeutics. This document provides detailed application notes and protocols for the effective use of this compound in confocal microscopy.

Principle of Detection

This compound is a "turn-on" fluorescent probe. In its native state, the probe is weakly fluorescent. Upon reaction with hydroxyl radicals, a chemical transformation occurs that results in a highly fluorescent product. This increase in fluorescence intensity is directly proportional to the concentration of •OH, allowing for quantitative imaging of its production in living cells.

Data Presentation

The following tables summarize the key quantitative data for this compound and its performance in confocal microscopy.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~488 nm | [1][2] |

| Emission Wavelength (λem) | ~525 nm | [1][2] |

| Specificity | High for •OH | [1] |

| Cell Permeability | Excellent | |

| Cellular Retention | Enhanced |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

Cell Culture and Staining

-

Cell Seeding: Seed cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Cell Washing: Before staining, gently wash the cells twice with warm PBS or serum-free medium to remove any residual serum.

-

Staining: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.

-

Washing: After incubation, wash the cells twice with warm PBS or serum-free medium to remove any excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. The cells are now ready for imaging with a confocal microscope.

Confocal Microscopy Imaging Protocol

The following are general guidelines for setting up a confocal microscope for imaging this compound. Optimal settings should be determined for your specific instrument and experimental setup to maximize signal-to-noise ratio and minimize phototoxicity.

| Parameter | Recommended Setting | Notes |

| Excitation Laser | 488 nm Argon laser | |

| Laser Power | 1-5% | Start with low laser power to minimize phototoxicity and photobleaching. |

| Pinhole Size | 1 Airy Unit (AU) | This provides a good balance between confocality and signal intensity. |

| Detector | Photomultiplier Tube (PMT) or HyD | |

| Detector Gain/Voltage | 500-700 V (for PMT) | Adjust to achieve a good signal without saturating the detector. |

| Emission Filter | 500-550 nm bandpass filter | |

| Scan Speed | 400-800 Hz | Slower scan speeds can improve signal-to-noise but increase the risk of phototoxicity. |

| Image Resolution | 512x512 or 1024x1024 pixels | |

| Averaging | 2-4x line or frame averaging | This can improve the signal-to-noise ratio. |

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Detecting Induced Hydroxyl Radical Production

The following diagram illustrates a typical workflow for investigating the effect of a stimulus on hydroxyl radical production in living cells using this compound.

Caption: Experimental workflow for detecting hydroxyl radical production.

Signaling Pathway: Oxidative Stress-Induced Apoptosis

Hydroxyl radicals are potent inducers of oxidative stress, which can trigger apoptosis (programmed cell death) through various signaling pathways. This compound can be used to monitor the initial burst of •OH that initiates these cascades. The diagram below illustrates a simplified signaling pathway of oxidative stress-induced apoptosis.

Caption: Oxidative stress-induced apoptosis signaling pathway.

Applications in Drug Development

This compound is a valuable tool for drug discovery and development, particularly in the following areas:

-

Screening for Antioxidant Compounds: this compound can be used in high-content screening assays to identify compounds that scavenge hydroxyl radicals or inhibit their formation.

-

Evaluating Drug-Induced Oxidative Stress: Many drugs can induce oxidative stress as a side effect. This compound can be used to assess the potential of drug candidates to cause cellular damage through •OH production.

-

Investigating Mechanisms of Action: For drugs that target pathways involving ROS, this compound can help elucidate their mechanism of action by monitoring changes in •OH levels.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak fluorescence signal | - Probe concentration too low- Incubation time too short- Cells are not producing •OH- Incorrect microscope settings | - Increase probe concentration- Increase incubation time- Use a positive control (e.g., treat cells with H₂O₂ and Fe²⁺)- Optimize microscope settings (laser power, gain) |

| High background fluorescence | - Probe concentration too high- Incomplete washing- Autofluorescence of cells or medium | - Decrease probe concentration- Ensure thorough washing- Image unstained cells to determine background levels; use a medium without phenol red |

| Photobleaching | - Laser power too high- Excessive exposure time | - Reduce laser power- Decrease scan time or use a faster scan speed- Use an anti-fade mounting medium for fixed cells |

| Cell Death/Toxicity | - Probe concentration too high- Phototoxicity from laser exposure | - Perform a toxicity assay to determine the optimal probe concentration- Minimize laser exposure by using the lowest possible laser power and exposure time |

References

Application Notes and Protocols for HKOH-1r in Flow Cytometry-Based ROS Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging species.[1][2] Its high reactivity and short half-life make it a challenging molecule to detect accurately in living cells. HKOH-1r is a highly sensitive and selective fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells, making it a valuable tool for researchers in various fields, including drug discovery and development.[1]

This compound is a cell-permeable probe that exhibits a significant increase in fluorescence upon selective reaction with hydroxyl radicals. With a maximum excitation wavelength of 500 nm and a maximum emission wavelength of 520 nm, it is well-suited for detection by flow cytometry using a standard blue laser.[1] These application notes provide a detailed protocol for the use of this compound in flow cytometry for the detection and quantification of intracellular hydroxyl radicals.

Data Presentation

Table 1: this compound Probe Specifications

| Property | Value | Reference |

| Target Analyte | Hydroxyl Radical (•OH) | [1] |

| Excitation Wavelength (Max) | 500 nm | |

| Emission Wavelength (Max) | 520 nm | |

| Recommended Laser | Blue (488 nm) | General Flow Cytometry Knowledge |

| Recommended Filter | 530/30 BP (or similar) | General Flow Cytometry Knowledge |

| Form | Solid | |

| Molecular Weight | 948.28 g/mol | |

| Formula | C₃₄H₂₅Cl₂I₂NO₁₁ |

Table 2: Illustrative Quantitative Data for Hydroxyl Radical Detection using this compound in HeLa Cells

This table presents hypothetical data to demonstrate the expected output from a flow cytometry experiment using this compound. The values are for illustrative purposes and will vary depending on the experimental conditions, cell type, and treatment.

| Treatment Group | Mean Fluorescence Intensity (MFI) | % of Hydroxyl Radical-Positive Cells |

| Untreated Control | 150 ± 25 | 5.2 ± 1.5% |

| Vehicle Control (DMSO) | 165 ± 30 | 5.8 ± 1.8% |

| Positive Control (UV Irradiation, 30 J/m²) | 850 ± 120 | 75.6 ± 8.2% |

| Test Compound A (10 µM) | 350 ± 45 | 30.1 ± 4.5% |

| Test Compound B (10 µM) | 180 ± 35 | 8.3 ± 2.1% |

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (10 mM):

-

Dissolve 1 mg of this compound in 105.5 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

1.2. This compound Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM).

-

The optimal concentration should be determined empirically for each cell type and experimental condition.

Cell Preparation and Staining

2.1. For Suspension Cells (e.g., Jurkat):

-

Culture cells to the desired density (e.g., 0.5 - 1 x 10⁶ cells/mL).

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium or PBS.

-

Add the this compound working solution to the cell suspension and mix gently.

-

Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Proceed to the treatment and flow cytometry analysis.

2.2. For Adherent Cells (e.g., HeLa):

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 70-80%).

-

On the day of the experiment, remove the culture medium.

-

Wash the cells once with pre-warmed, serum-free medium or PBS.

-

Add the this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Proceed to the treatment and flow cytometry analysis.

Treatment and Controls

3.1. Negative Control:

-

Cells not treated with any stimulus. This group provides the baseline level of hydroxyl radical production.

3.2. Vehicle Control:

-

Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO). This is to account for any effects of the solvent on ROS production.

3.3. Positive Control:

-

Induce hydroxyl radical production to ensure the assay is working correctly. Common methods include:

-

UV Irradiation: Expose cells to a known dose of UV radiation (e.g., 30 J/m²).

-

Fenton Reaction Inducers: Treat cells with a combination of H₂O₂ (e.g., 100 µM) and a source of ferrous ions.

-

3.4. Test Compound Treatment:

-

After staining with this compound, treat the cells with the test compound at the desired concentrations and for the appropriate duration.

Flow Cytometry Analysis

4.1. Instrument Setup:

-

Excitation: Use a 488 nm blue laser.

-

Emission: Detect the fluorescence signal using a filter appropriate for the emission maximum of this compound (520 nm), such as a 530/30 nm bandpass filter.

-

PMT Voltages: Adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population. Set the fluorescence channel voltage to place the negative control population within the lower end of the detection scale.

4.2. Gating Strategy:

-

FSC vs. SSC: Gate on the main cell population to exclude debris and dead cells.

-

Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets and aggregates.

-

Fluorescence Histogram: Create a histogram of the fluorescence intensity from the single-cell population. Set a gate to define the hydroxyl radical-positive population based on the fluorescence of the negative control.

4.3. Data Acquisition and Analysis:

-

Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

Analyze the data to determine the Mean Fluorescence Intensity (MFI) and the percentage of hydroxyl radical-positive cells for each sample.

Mandatory Visualizations

References

- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative stress and radical-induced signalling - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for HKOH-1r Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOH-1r is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (·OH) in living cells.[1][2][3] The hydroxyl radical is one of the most reactive and detrimental reactive oxygen species (ROS), implicated in a multitude of physiological and pathological processes.[1][2] Due to its extremely high reactivity and short lifespan, direct detection of ·OH in biological systems is challenging. This compound provides a robust tool for researchers to investigate the role of hydroxyl radicals in cellular events such as oxidative stress, apoptosis, and signaling pathways. This probe exhibits green fluorescence upon reaction with ·OH, with maximum excitation and emission wavelengths of approximately 500 nm and 520 nm, respectively. It is suitable for use in fluorescence microscopy and flow cytometry.

Product Information

| Property | Value |

| Probe Name | This compound |

| Target Analyte | Hydroxyl Radical (·OH) |

| Excitation Wavelength (Max) | ~500 nm |

| Emission Wavelength (Max) | ~520 nm |

| Appearance | Solid |

| Molecular Formula | C₃₄H₂₅Cl₂I₂NO₁₁ |

| Molecular Weight | 948.28 |

Experimental Protocols

Reagent Preparation

a. This compound Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 107 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

Note: It is recommended to store the stock solution in aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

b. This compound Working Solution (1-10 µM): Dilute the 10 mM stock solution in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS), to achieve a final working concentration of 1-10 µM.

Note: The optimal concentration of the this compound working solution may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration gradient experiment to determine the optimal concentration for your specific application.

Staining Protocol for Adherent Cells

This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.

a. Cell Culture:

-

Seed the cells on a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or 96-well plates) at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂.

b. Staining Procedure:

-

Remove the culture medium from the cells.

-

Wash the cells twice with warm PBS or a suitable imaging buffer.

-

Add the pre-warmed this compound working solution to the cells and ensure complete coverage.

-

Incubate the cells at 37°C in the dark for 20-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

After incubation, gently wash the cells two to three times with warm PBS or imaging buffer to remove any excess probe.

-

Add fresh, pre-warmed imaging buffer to the cells.

c. Imaging:

-

Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC filter).

-

For time-lapse imaging, ensure the microscope is equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO₂.

Induction of Hydroxyl Radical Production (Optional)

To investigate the response of cells to oxidative stress, hydroxyl radical production can be induced using various stimuli.

a. UV Irradiation:

-

After staining with this compound and washing, expose the cells to a controlled dose of UV radiation.

-

Immediately image the cells to capture the increase in fluorescence due to ·OH generation.

b. Fenton Reaction:

-

Treat the cells with a combination of a ferrous iron salt (e.g., ferrous ammonium sulfate) and hydrogen peroxide (H₂O₂) to induce the Fenton reaction, which generates hydroxyl radicals.

-

The concentrations and incubation times for these reagents should be optimized to induce a measurable response without causing excessive cytotoxicity.

Data Presentation

Quantitative Analysis of this compound Fluorescence

The fluorescence intensity of this compound is proportional to the concentration of hydroxyl radicals. Quantitative analysis can be performed using image analysis software or a microplate reader.

| Parameter | Description |

| Mean Fluorescence Intensity (MFI) | The average fluorescence intensity of a region of interest (e.g., a single cell or a group of cells). |

| Fold Change | The ratio of the MFI of stimulated cells to the MFI of unstimulated control cells. |

| Percentage of Positive Cells | The percentage of cells in a population that exhibit a fluorescence signal above a defined threshold. |

This compound Cytotoxicity

It is essential to assess the potential cytotoxicity of this compound at the working concentrations used in your experiments. A standard cytotoxicity assay, such as the MTT or LDH assay, can be performed.

| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| 1 | 1 | >95% (Expected) |

| 5 | 1 | >95% (Expected) |

| 10 | 1 | >90% (Expected) |

| 1 | 24 | To be determined |

| 10 | 24 | To be determined |

Note: The above values are hypothetical and should be determined experimentally for your specific cell line and conditions.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for this compound Staining

Signaling Pathway of UV-Induced Hydroxyl Radical Formation

Signaling Pathway of Fenton Reaction-Mediated Hydroxyl Radical Formation

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | - Low concentration of ·OH- Insufficient probe concentration or incubation time- Photobleaching | - Use a positive control (e.g., Fenton reaction) to confirm probe activity.- Optimize probe concentration and incubation time.- Minimize exposure to excitation light. Use an anti-fade reagent if compatible with live-cell imaging. |

| High Background Fluorescence | - Excess probe not washed away- Autofluorescence of cells or medium- Probe degradation | - Ensure thorough washing after incubation.- Use a phenol red-free medium for imaging.- Prepare fresh working solutions and protect from light. |

| Cell Death or Morphological Changes | - Probe cytotoxicity- Phototoxicity from imaging | - Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of the probe.- Reduce the intensity and duration of light exposure during imaging. |

| Inconsistent Staining | - Uneven cell density- Inconsistent incubation conditions | - Ensure a monolayer of cells with even confluency.- Maintain consistent temperature and incubation times across all samples. |

References

Application Notes and Protocols for HKOH-1r Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HKOH-1r probe is a highly sensitive and selective fluorescent tool for the detection of endogenous hydroxyl radicals (•OH) in living cells.[1][2] As one of the most reactive and detrimental reactive oxygen species (ROS), the hydroxyl radical plays a crucial role in a multitude of physiological and pathological processes.[1][2] The ability to accurately measure •OH levels in real-time is essential for understanding its role in cellular signaling, oxidative stress, and disease pathogenesis. This compound is designed for excellent cellular uptake and retention, making it a robust probe for applications such as confocal microscopy and flow cytometry.[1] These application notes provide detailed protocols for the optimal use of the this compound probe and guidance on data interpretation.

Principle of Detection

The this compound probe is a green fluorescent dye that exhibits a significant increase in fluorescence intensity upon selective reaction with hydroxyl radicals. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for the detection of •OH. The probe has a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of around 520 nm.

Quantitative Data Summary